molecular formula C18H18N2 B1385257 2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine CAS No. 1040685-58-2

2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine

Cat. No. B1385257
CAS RN: 1040685-58-2
M. Wt: 262.3 g/mol
InChI Key: JZJKIGWJDUVHCS-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine, also known as 2-NPMEA, is an organic compound that has been widely studied in the scientific community due to its potential applications in various fields. It is a heterocyclic compound composed of a naphthyl ring and a pyridinylmethyl group, and is a versatile building block for the synthesis of various compounds. This compound has been used in the synthesis of various drugs, as well as in the development of new materials and catalysts. In addition, it has been used in a variety of biochemical and physiological studies, due to its unique properties.

Scientific Research Applications

Catalytic Properties

  • Singh et al. (2019) describe the preparation of a ligand similar to 2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine, which reacts with palladium(II) acetate. The resulting palladacycles exhibit catalytic properties in the reduction of various functional groups under mild conditions. This study highlights the potential of such compounds in catalysis (Singh et al., 2019).

Chiral Modifier in Hydrogenation

  • Marinas et al. (2004) found that a compound related to 2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine, namely 1-Naphthyl-1,2-ethanediol, acts as a chiral modifier in the enantioselective hydrogenation of activated ketones. This demonstrates its potential use in asymmetric synthesis (Marinas, Mallát, & Baiker, 2004).

Photoinitiator for Polymerization

  • Dereli et al. (2020) synthesized 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone as a photoinitiator for free radical polymerization. This suggests that compounds structurally related to 2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine could be useful in the field of polymer science (Dereli, Cakmak, & Doğruyol, 2020).

Synthesis of Functionalized 1-Naphthylamines

  • Su et al. (2019) developed a method for synthesizing functionalized 1-naphthylamines, highlighting the versatility and potential applications of these compounds in chemistry, biology, and materials science (Su et al., 2019).

Cyclometallation Reactions

  • Ford et al. (1995) discuss the cyclometallation reactions of 2-(2′-naphthyl)pyridine, which are closely related to 2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine. These reactions vary in regioselectivity with the reagent used, which is important for understanding the behavior of such compounds in complex chemical reactions (Ford, Sinn, & Woodward, 1995).

Electrochromic and Fluorescent Polymer

  • Cihaner and Algi (2008) synthesized a polymer from a compound structurally similar to 2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine. This polymer exhibited electrochromic behavior and fluorescence, suggesting potential applications in material science (Cihaner & Algi, 2008).

Electron Transport in Organic Compounds

  • Tse, Kwok, and So (2006) investigated two naphthylamine-based compounds, finding them to possess electron transporting abilities. This research indicates the potential of 2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine and related compounds in organic electronics (Tse, Kwok, & So, 2006).

properties

IUPAC Name

2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-2-9-18-16(6-1)7-3-8-17(18)10-12-20-14-15-5-4-11-19-13-15/h1-9,11,13,20H,10,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJKIGWJDUVHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCNCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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